Methylhydroquinone
Overview
Description
Methylhydroquinone, also known as toluhydroquinone, is an aromatic organic compound with the chemical formula CH₃C₆H₃-1,4-(OH)₂. It is a derivative of hydroquinone, where a methyl group is substituted at the para position of the benzene ring. This compound is a white crystalline solid and is known for its various applications in scientific research and industry.
Scientific Research Applications
Methylhydroquinone has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Methylhydroquinone’s primary target is believed to be DNA . It interacts with DNA by alkylation or intercalation, inducing double-strand DNA breaks and mediating DNA cleavage . It also inhibits the growth of endothelial and tumor cells in culture in the micromolar range .
Mode of Action
This compound reduces melanin pigment production through the inhibition of the tyrosinase enzyme , which is involved in the initial step of the melanin pigment biosynthesis pathway . This interaction with its targets leads to changes in the cellular processes, affecting the growth of certain cells .
Biochemical Pathways
This compound affects the melanin biosynthesis pathway by inhibiting the tyrosinase enzyme . This inhibition disrupts the normal function of the pathway, leading to a reduction in melanin pigment production .
Pharmacokinetics
It is known that this compound is produced by the oxidation of o-cresol .
Result of Action
The inhibition of the tyrosinase enzyme by this compound leads to a reduction in melanin pigment production . This can have various effects at the molecular and cellular levels, including changes in cell growth .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methylhydroquinone plays a role in various biochemical reactions. It is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . This property allows this compound to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.
Cellular Effects
This compound has been found to inhibit the growth of endothelial and tumor cells in culture in the micromolar range . It influences cell function by interacting with various cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific cellular processes influenced by this compound can vary depending on the cell type and the presence of other biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific biomolecules this compound interacts with and the environmental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to be degraded by certain strains via two metabolic pathways branching at 2-methylhydroquinone
Transport and Distribution
This compound is likely to be transported and distributed within cells and tissues
Preparation Methods
Methylhydroquinone can be synthesized through several methods. One common synthetic route involves the oxidation of o-cresol using specific mutants such as G103S, G103S/A107G, and G103S/A107T . Another method involves contacting paramethoxyphenol or para-dimethoxybenzene with an acid catalyst, preferably a solid acid catalyst, at temperatures ranging from 100°C to 300°C . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
Methylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced to form hydroquinones, which are used in various applications.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Methylhydroquinone is similar to other hydroquinone derivatives such as:
Catechol: Known as benzene-1,2-diol, it has two hydroxyl groups bonded to a benzene ring in an ortho position.
Resorcinol: Known as benzene-1,3-diol, it has two hydroxyl groups bonded to a benzene ring in a meta position.
This compound is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. This methyl group makes it more hydrophobic compared to hydroquinone, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
2-methylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHDIAIOKMXOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020876 | |
Record name | Methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid with a slight odor; [Eastman Chemical MSDS] | |
Record name | 2-Methyl-1,4-hydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 2-Methyl-1,4-hydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
95-71-6 | |
Record name | Methylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,4-hydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |
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Record name | 1,4-Benzenediol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylhydroquinone (2-methylhydroquinone) has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. []
A: Yes, various studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, , , ]
A: Research on this compound often involves its generation and reactivity in specific media, such as acidic solutions or during photooxidation experiments. [, ] Stability under specific conditions is typically addressed within the context of the study.
A: While not a catalyst itself, this compound plays a role in reactions involving enzymes like manganese-dependent peroxidase (MnP). MnP catalyzes the reduction of cytochrome c in the presence of hydrogen peroxide, Mn(II)-tartrate, and this compound, with the reaction relying on the formation of benzosemiquinone from this compound. []
A: Studies comparing hydroquinone and this compound demonstrate the influence of substituents. For example, in the photooxidation of cresols using zinc oxide, both compounds yield different product distributions, indicating the impact of the methyl group on the reaction pathway. [] Additionally, research on all-trans-retinal (RAL) photoreactivity shows varying rate constants for its reaction with hydroquinone, this compound, and other substituted hydroquinones, highlighting the impact of substituent size and electronics on reactivity. [, ]
A: Research suggests that bacterial dioxygenases exhibit varying substrate specificity for hydroquinone and this compound. [, ] This difference implies that even a small structural change like the addition of a methyl group can significantly impact enzyme-substrate interactions.
A: Studies indicate that this compound can induce oxidative DNA damage in vitro, particularly in the presence of copper ions. This damage is linked to potential carcinogenic and reproductive toxicity. [, ] Research in rats suggests that this compound contributes to toluene-induced reproductive toxicity by causing oxidative damage to spermatozoa. []
A: While not as widely studied as other phenolic compounds, research shows that this compound is a byproduct of o-cresol degradation during ozonation, a wastewater treatment process. [] This finding suggests the need to consider its potential presence and impact on the environment.
A: Research often explores the use of modified hydroquinones for different purposes. For example, studies investigate the synthesis and properties of polymers containing this compound alongside other monomers. [, , ] These investigations highlight the ongoing search for materials with tailored properties, potentially serving as alternatives in certain applications.
A: Common techniques used to characterize and quantify this compound include high-performance liquid chromatography (HPLC), gas chromatography (GC), UV-Vis spectroscopy, and electrochemical methods. [, , , ] These tools allow researchers to analyze its presence, concentration, and reactivity in various settings.
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